3,5-Bis(phenylsulfanyl)aniline
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Overview
Description
3,5-Bis(phenylsulfanyl)aniline: is an organic compound characterized by the presence of two phenylsulfanyl groups attached to the 3rd and 5th positions of an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(phenylsulfanyl)aniline typically involves the introduction of phenylsulfanyl groups to an aniline precursor. One common method is the nucleophilic aromatic substitution reaction, where aniline is reacted with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(phenylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.
Scientific Research Applications
Chemistry: 3,5-Bis(phenylsulfanyl)aniline is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.
Medicine: The potential medicinal applications of this compound are still under investigation. Similar compounds have shown promise in drug development due to their ability to interact with biological targets.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(phenylsulfanyl)aniline depends on its specific application. In general, the phenylsulfanyl groups can interact with various molecular targets through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Similar structure but with trifluoromethyl groups instead of phenylsulfanyl groups.
3,5-Dimethylaniline: Similar structure but with methyl groups instead of phenylsulfanyl groups.
3,5-Dichloroaniline: Similar structure but with chloro groups instead of phenylsulfanyl groups.
Uniqueness: 3,5-Bis(phenylsulfanyl)aniline is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical properties compared to other substituents. These properties include enhanced stability and potential for diverse chemical transformations.
Properties
IUPAC Name |
3,5-bis(phenylsulfanyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NS2/c19-14-11-17(20-15-7-3-1-4-8-15)13-18(12-14)21-16-9-5-2-6-10-16/h1-13H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOCVHUMALHRJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=CC(=C2)N)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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